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molecular formula C9H15NO2 B8642970 2-{1-[(Prop-2-en-1-yl)oxy]propan-2-yl}-4,5-dihydro-1,3-oxazole CAS No. 112832-68-5

2-{1-[(Prop-2-en-1-yl)oxy]propan-2-yl}-4,5-dihydro-1,3-oxazole

Cat. No. B8642970
M. Wt: 169.22 g/mol
InChI Key: VOWRVFFCFOMROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04709039

Procedure details

In a three-neck round bottom flask, 24 g allylchloride (0.31 mole), 60 g 2-(3-hydroxy-2-propyl)-2-oxazoline (0.47 mole), 10 g of heptane, and 3.7 g (t-Bu)4NHSO4 phase transfer catalyst in 150 g tetrahydrofuran (THF) are added as the organic phase. The aqueous phase is 93 g NaOH solution prepared by dissolving 50 wt % NaOH into H2O saturated with NaCl. The solution is agitated vigorously by a mechanical stirrer. Reaction is conducted at 40° C. for 3.5 hours. Conversion is over 90% according to GC analysis of crude product. After the reaction, the aqueous layer is decanted and the organic layer is extracted four times with H2O saturated with NaCl. Tetrahydrofuran solvent is stripped off by a rotary evaporator. The remaining solution is filtered and dried over 3 Å molecular sieve. A pure monomer (99%) is obtained by distillation (0.12 mm/31° C.). The structure is identified by NMR and IR analysis.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
(t-Bu)4NHSO4
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Name
Quantity
93 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH:2]=[CH2:3].[OH:5][CH2:6][CH:7]([C:9]1[O:10][CH2:11][CH2:12][N:13]=1)[CH3:8].[N+](C(C)(C)C)(C(C)(C)C)(C(C)(C)C)C(C)(C)C.[O-]S(O)(=O)=O.[OH-].[Na+].[Na+].[Cl-]>O1CCCC1.O.CCCCCCC>[CH2:1]([O:5][CH2:6][CH:7]([C:9]1[O:10][CH2:11][CH2:12][N:13]=1)[CH3:8])[CH:2]=[CH2:3] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
60 g
Type
reactant
Smiles
OCC(C)C=1OCCN1
Name
(t-Bu)4NHSO4
Quantity
3.7 g
Type
reactant
Smiles
[N+](C(C)(C)C)(C(C)(C)C)(C(C)(C)C)C(C)(C)C.[O-]S(=O)(=O)O
Name
Quantity
150 g
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 g
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
93 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution is agitated vigorously by a mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the aqueous layer is decanted
EXTRACTION
Type
EXTRACTION
Details
the organic layer is extracted four times with H2O saturated with NaCl
CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran solvent is stripped off by a rotary evaporator
FILTRATION
Type
FILTRATION
Details
The remaining solution is filtered
CUSTOM
Type
CUSTOM
Details
dried over 3 Å molecular sieve

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C=C)OCC(C)C=1OCCN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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